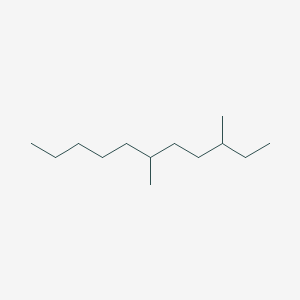

3,6-Dimethylundecane

Descripción general

Descripción

Synthesis Analysis

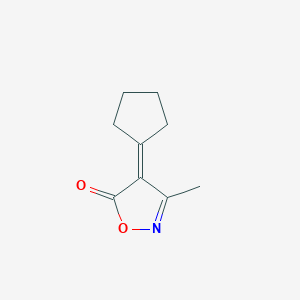

The synthesis of complex molecules related to 3,6-Dimethylundecane involves the condensation of dicarbonyl compounds. For instance, the condensation of dimethyl 3-ketoglutarate with 1,2-dicarbonyl compounds leads to the formation of polyquinane derivatives, which are structurally complex and exhibit interesting properties such as spontaneous resolution of antipodes upon crystallization .

Molecular Structure Analysis

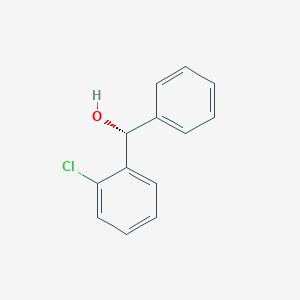

The molecular structure of compounds similar to 3,6-Dimethylundecane has been analyzed using X-ray diffraction techniques. For example, the crystal structure of a related compound, α-acetyl-3,6-dihydroxy-3,7-dimethyl-6-phenyl-12-azatricyclo[7,2,1,05,12]dodecane methiodide, reveals a tricyclic system with chair-shaped six-membered rings and an envelope-shaped five-membered ring . This detailed structural information is crucial for understanding the physical and chemical behavior of these molecules.

Chemical Reactions Analysis

The chemical reactivity of molecules with structural similarities to 3,6-Dimethylundecane has been explored in various reactions. For instance, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes [4+2] cycloaddition reactions with electron-deficient olefins, leading to the formation of pyrido[2,3-d]pyrimidines, and Michael addition with DMAD or azodicarboxylates to yield pyrrolo[3,4-c]pyridines . These reactions demonstrate the versatility of dimethylated compounds in organic synthesis.

Physical and Chemical Properties Analysis

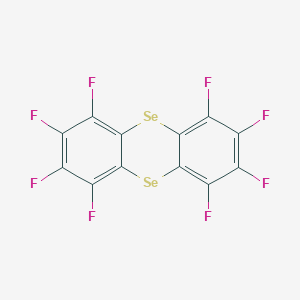

The physical and chemical properties of compounds structurally related to 3,6-Dimethylundecane are influenced by their molecular structure. For example, the steric strain in 3,6-dimethylcholanthrene, a polycyclic aromatic hydrocarbon, results in significant distortion of the molecule, which is believed to contribute to its tumorigenicity . The presence of methyl substituents and the overall molecular geometry can affect the stability, reactivity, and other properties of these compounds.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on synthetic chromene derivatives, including dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, explores their applications in drugs and biological activities. The kinetics and synthesis of such compounds are vital, with studies focusing on their theoretical and experimental investigation using various spectroscopy techniques (Asheri, Habibi-Khorassani, & Shahraki, 2016).

Marine Sponge Derivatives

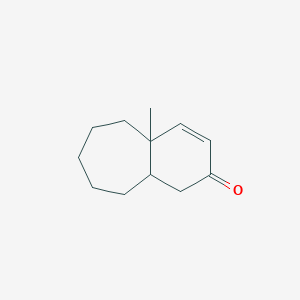

Marine sponges like Negombata corticata have been studied for compounds like 6,6-dimethylundecane-2,5,10-trione. These substances, including norterpenes and related peroxides, have potential applications in treating various cancers (Chao et al., 2010).

Molecular Structure Analysis

The molecular structure of polycyclic aromatic hydrocarbons like 3,6-dimethylcholanthrene has been analyzed for understanding the steric strain and its implications in carcinogenicity. Such studies are crucial for understanding molecular behavior in different environments (Jones & Shaw, 1989).

Environmental Applications

Studies on Sphingomonas sp., which can utilize 3,6-dimethylphenanthrene, highlight the environmental applications of such compounds in bioremediation and understanding microbial interactions with pollutants (Sabaté, Viñas, Bayona, & Solanas, 2003).

Chemical Synthesis Processes

Research into the synthesis and reactivity of various dimethyl compounds, including those related to 3,6-Dimethylundecane, provides insights into their potential use in creating more efficient and environmentally friendly chemical processes (Alonso, Barba, & Yus, 1990).

Propiedades

IUPAC Name |

3,6-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-8-9-13(4)11-10-12(3)6-2/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUQEGDKTQZXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058624 | |

| Record name | 3,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethylundecane | |

CAS RN |

17301-28-9 | |

| Record name | Undecane, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

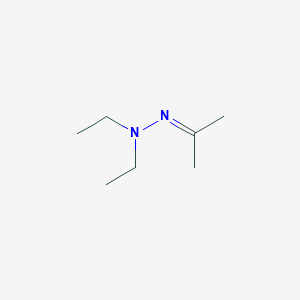

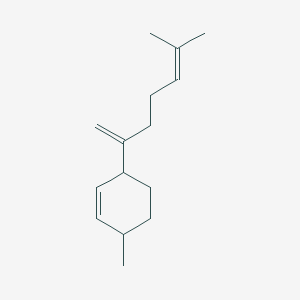

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.